(3-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(3-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a dimethylpyrimidinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an amine or a halide.
Scientific Research Applications
(3-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, which can influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)(piperidin-1-yl)methanone: This compound is similar but lacks the dimethylpyrimidinyl group.
(4-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: This compound has a bromine atom in a different position on the phenyl ring.
Uniqueness
The presence of the dimethylpyrimidinyl group in (3-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone makes it unique compared to similar compounds. This group can influence the compound’s reactivity and its interactions with biological targets, potentially leading to different applications and effects.
Biological Activity
The compound (3-Bromophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a bromophenyl group, a piperidine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing bromophenyl and pyrimidine structures exhibit significant antimicrobial properties. A study assessing various derivatives found that certain pyrimidine compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Compound A | Comparable to ampicillin | 50% of ampicillin activity |
Compound B | Moderate activity | Low activity |
This compound | Promising (needs further study) | Promising (needs further study) |
Anti-inflammatory Activity
Pyrimidine derivatives have also been linked to anti-inflammatory effects. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Anticancer Activity
The anticancer potential of similar compounds has been explored in various studies. For instance, chloroethyl pyrimidine nucleosides were found to significantly inhibit cell proliferation in cancer cell lines . The mechanism often involves the disruption of DNA synthesis or cell cycle arrest.
Case Studies
-
Study on Antimicrobial Properties
A recent study synthesized several pyrimidine derivatives and evaluated their antimicrobial efficacy. The results indicated that certain derivatives showed significant inhibition zones against S. aureus and E. coli, suggesting that this compound may also exhibit similar properties . -
Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory effects of pyrimidine compounds demonstrated that they could modulate inflammatory pathways by downregulating NF-kB signaling . This suggests a potential therapeutic application for inflammatory diseases.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLHQGARDVWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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